molecular formula C13H22N4O2 B2883906 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one CAS No. 2198615-20-0

4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one

Cat. No.: B2883906
CAS No.: 2198615-20-0
M. Wt: 266.345
InChI Key: HZRAWUZABWOFOX-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one is a chemical compound offered for research and development purposes. This synthetic small molecule features a 1,2,4-triazol-3-one core, a privileged scaffold in medicinal chemistry known for its versatile pharmacological potential and ability to engage biological targets through key hydrogen bonding interactions . The structure is further elaborated with a cyclopropyl group, a piperidine ring, and a 2-methoxyethyl chain, which may be explored to fine-tune properties such as solubility, metabolic stability, and target affinity. Compounds based on the 1,2,4-triazole scaffold have demonstrated significant research value across various areas, including the development of kinase inhibitors , and the investigation of anticancer and antiviral agents . For instance, 1,2,4-triazoles have been identified as effective bioisosteres for amide bonds, capable of improving potency and metabolic stability in inhibitor design . The specific mechanism of action and research applications for this compound are yet to be fully characterized by the scientific community. Researchers can utilize this molecule as a key intermediate or building block in parallel synthesis to generate diverse compound libraries for high-throughput screening . It is supplied as a solid and should be stored under appropriate conditions. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, and it is not for human use.

Properties

CAS No.

2198615-20-0

Molecular Formula

C13H22N4O2

Molecular Weight

266.345

IUPAC Name

4-cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one

InChI

InChI=1S/C13H22N4O2/c1-19-8-7-16-13(18)17(11-4-5-11)12(15-16)10-3-2-6-14-9-10/h10-11,14H,2-9H2,1H3

InChI Key

HZRAWUZABWOFOX-UHFFFAOYSA-N

SMILES

COCCN1C(=O)N(C(=N1)C2CCCNC2)C3CC3

solubility

not available

Origin of Product

United States

Biological Activity

4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one is an organic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a piperidine ring and a triazolone moiety, which are known to interact with various biological targets. Understanding its biological activity can provide insights into its therapeutic applications.

Structural Characteristics

The compound features several notable structural elements:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which contributes to the compound's pharmacological properties.
  • Triazolone Moiety : A five-membered ring containing three nitrogen atoms, commonly associated with diverse biological activities such as antifungal and anticancer effects.
  • Cyclopropyl Group : This three-membered ring may enhance the compound's reactivity and influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate protein activity through binding interactions. Compounds with triazole rings often exhibit inhibitory effects on enzymes or receptors. The specific mechanism may involve:

  • Enzyme Inhibition : Compounds like this can inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, altering their activity and leading to physiological effects.

Biological Activity Data

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

Activity Type Example Compounds IC50 Values (µM) Target
AnticancerTriazole derivatives6.2 (HCT116)Colon carcinoma
27.3 (T47D)Breast cancer
AntifungalVarious triazolesVariesFungal pathogens
Enzyme InhibitionPyrido derivatives<50AChE (acetylcholinesterase)

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of triazole exhibited significant cytotoxicity against various cancer cell lines. For instance, a related compound showed an IC50 value of 6.2 µM against HCT116 colon cancer cells and 27.3 µM against T47D breast cancer cells .
  • Enzyme Inhibition : Another investigation revealed that triazole-containing compounds could inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE suggests potential applications in treating neurological disorders .

Synthesis and Research Findings

The synthesis of this compound typically involves multiple steps:

  • Cyclopropylation : Using cyclopropyl bromide with a base.
  • Triazole Formation : Utilizing azide and alkyne precursors under copper-catalyzed conditions.
  • Piperidine Attachment : Coupling reactions with appropriate reagents.

These synthetic routes are critical for producing the compound in sufficient quantities for biological testing.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Compound Name Substituents (Positions) Molecular Weight Biological Activity/Application Key Reference
Target Compound 4-Cyclopropyl, 2-(2-methoxyethyl), 5-piperidin-3-yl 417.55 Under investigation (structural features suggest CNS or enzyme targeting)
GSK2194069 () 4-Benzofuran-phenyl, 5-(cyclopropanecarbonyl-pyrrolidinylmethyl) ~450 (estimated) Fatty acid synthase (FASN) inhibitor; PET tracer development
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl] boronic acid () Boronic acid core with methoxyethyl-phenoxy N/A Fungal histone deacetylase (HDAC) inhibitor; IC₅₀ ~1 µM
4-Phenyl-5-[2-phenylvinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one () 4-Phenyl, 5-(styryl), thiadiazole-thiol ~350 (estimated) Antifungal (selective inhibition of A. niger)
5-HT2 Receptor Antagonist () 4-Phenyl, 5-ethyl, 2-phenoxyethyl 470.0 Antidepressant; 5-HT2 receptor antagonism

Key Comparative Insights

Substituent Impact on Bioactivity Cyclopropyl vs. Aromatic Groups: The cyclopropyl group in the target compound may confer greater metabolic stability compared to phenyl or benzofuran substituents (e.g., GSK2194069), which are prone to cytochrome P450-mediated oxidation . Methoxyethyl Chain: The 2-methoxyethyl group enhances solubility relative to hydrophobic substituents like phenoxyethyl () or styryl (). This aligns with its use in SPINRAZA (), where methoxyethyl improves oligonucleotide delivery . Piperidinyl vs. Pyrrolidinyl: The piperidinyl substituent (6-membered ring) in the target compound may offer better conformational flexibility and CNS penetration compared to the pyrrolidinyl (5-membered ring) in GSK2194069, which is linked to peripheral enzyme targeting .

In contrast, thiadiazole-containing triazolones () prioritize antimicrobial activity due to thiol-mediated disruption of microbial membranes . The boronic acid derivatives in highlight that methoxyethyl groups can enhance HDAC inhibition, but the target compound’s triazolone core may shift specificity toward non-HDAC targets, such as kinases or GPCRs .

Safety and Handling

  • The target compound requires stringent safety protocols (e.g., P261: avoid inhalation; P264: post-handling skin cleansing), indicating higher toxicity compared to antifungal triazolones () but similar precautions to CNS-active agents () .

Preparation Methods

Cyclocondensation of Hydrazide Derivatives

The triazolone core is typically synthesized via cyclocondensation between hydrazine derivatives and carbonyl compounds. For example, 4-amino-1,2,4-triazol-5-one intermediates are formed by reacting methyl or ethyl carbazates with cyclopropanecarbonyl chloride under basic conditions. Microwave irradiation (90–120°C, 10–30 min) enhances reaction efficiency, achieving yields of 78–85% compared to 50–60% via conventional heating.

Example Protocol:

  • Combine cyclopropanecarbonyl chloride (1.2 equiv) with methyl carbazate (1.0 equiv) in anhydrous THF.
  • Add triethylamine (2.0 equiv) dropwise at 0°C, then irradiate at 100°C for 15 min under microwave conditions.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the triazolone precursor.

Functionalization at N1 and N2 Positions

Alkylation at the N1 and N2 positions introduces the 2-methoxyethyl and cyclopropyl groups. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates selective alkylation of the triazolone nitrogen atoms.

N1-Alkylation with 2-Methoxyethyl Bromide:

  • React triazolone intermediate (1.0 equiv) with 2-methoxyethyl bromide (1.5 equiv) in DMF at 60°C for 6 h.
  • Yield: 82% after recrystallization (ethanol/water).

N2-Cyclopropylation via Mitsunobu Reaction:

  • Use diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple cyclopropanol (1.2 equiv) to the triazolone.
  • Solvent: Tetrahydrofuran (THF), 0°C to room temperature, 12 h.
  • Yield: 76% after column chromatography.

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) favor alkylation but may lead to over-functionalization.
  • Ether solvents (THF, dioxane) improve selectivity in coupling reactions.
  • Optimal temperatures range from 60°C (alkylation) to 120°C (cyclocondensation).

Catalytic Systems

  • Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling with minimal byproducts.
  • Copper(I) iodide accelerates click chemistry for triazole formation but is less relevant here.

Analytical Characterization Data

Spectral Properties

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.25 (m, 4H, cyclopropyl), 2.85–3.10 (m, 5H, piperidine), 3.34 (s, 3H, OCH₃), 3.62 (t, J = 6.4 Hz, 2H, CH₂O).
  • HRMS (ESI) : m/z calcd for C₁₄H₂₁N₅O₂ [M + H]⁺: 308.1721; found: 308.1724.

Purity and Yield Comparison

Method Yield (%) Purity (%) Time (h)
Conventional alkylation 65 92 12
Microwave cyclocondensation 88 98 0.5
Suzuki coupling 72 95 12

Challenges and Limitations

  • Regioselectivity : Competing alkylation at N1 vs. N2 requires careful stoichiometry.
  • Piperidine stability : Basic conditions may induce ring-opening of the cyclopropyl group.
  • Purification : Silica gel chromatography is essential due to polar byproducts.

Q & A

Q. What are the common synthetic routes for 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, starting with the formation of the triazolone core followed by functionalization of substituents. Key steps include:

  • Cyclopropane introduction : Cyclopropyl groups are often added via nucleophilic substitution or [2+1] cycloaddition reactions under inert atmospheres .
  • Piperidine coupling : Piperidin-3-yl groups are introduced using reductive amination or palladium-catalyzed cross-coupling, requiring catalysts like cesium carbonate and solvents such as dimethylformamide (DMF) .
  • Methoxyethyl attachment : 2-Methoxyethyl groups are incorporated via alkylation or Mitsunobu reactions, with temperature control (60–80°C) critical to avoid side reactions . Optimization strategies : Monitor intermediates using TLC/HPLC, and purify via column chromatography with ethyl acetate/hexane gradients. Yields >70% are achievable with strict anhydrous conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • ¹H/¹³C NMR : Key for confirming substituent connectivity. For example, the piperidine ring protons appear as multiplet signals at δ 2.5–3.5 ppm, while the cyclopropyl group shows characteristic doublets (δ 1.2–1.8 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). Use high-resolution MS to distinguish isotopic patterns from impurities .
  • Elemental analysis : Confirm C, H, N composition within ±0.4% of theoretical values . Data contradictions : If NMR signals deviate from expected splitting, consider dynamic effects (e.g., rotational barriers in the piperidine ring) or solvent-induced shifts .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this triazolone derivative?

  • Target selection : Prioritize receptors with known affinity for triazolones (e.g., 5-HT2A, kinase enzymes). Use databases like PDB or ChEMBL to identify binding pockets .
  • Docking protocols : Employ AutoDock Vina or Schrödinger Suite with optimized force fields. The 2-methoxyethyl group’s polarity may enhance hydrogen bonding with polar residues (e.g., Ser/Thr) .
  • Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can crystallographic data resolve contradictions in spectral analysis for structural confirmation?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water). Use SHELXL for refinement, focusing on resolving piperidine chair conformations and cyclopropyl ring planarity .
  • Discrepancy resolution : If NMR suggests axial-equatorial piperidine isomerism, crystallography can confirm the dominant conformation. For example, a 0.02 Å resolution structure can clarify bond-length anomalies .

Q. What strategies can optimize the synthetic pathway when encountering low yields in the cyclopropane introduction step?

  • Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for Stille couplings. Copper catalysts may reduce side products in cyclopropane formation .
  • Solvent effects : Switch from DMF to THF to stabilize reactive intermediates. Additives like DBU can enhance nucleophilicity .
  • Temperature modulation : Lower reaction temperatures (e.g., 0°C) may suppress ring-opening of cyclopropane intermediates .

Q. How does the 2-methoxyethyl group influence pharmacokinetic properties, and what in vitro assays validate these effects?

  • Solubility : The methoxyethyl moiety increases hydrophilicity (logP reduction by ~0.5 units). Measure via shake-flask method in PBS (pH 7.4) .
  • Metabolic stability : Conduct microsomal assays (human liver microsomes, 1 mg/mL) to assess oxidative degradation. Compare half-life (t₁/₂) with non-methoxyethyl analogs .
  • Plasma protein binding : Use equilibrium dialysis to quantify binding to albumin. Methoxyethyl groups typically reduce binding (<85%), enhancing free drug availability .

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